Methyl 3-(furan-2-YL)prop-2-ynoate
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Overview
Description
Methyl 3-(furan-2-yl)prop-2-ynoate: is an organic compound with the molecular formula C8H6O3 and a molecular weight of 150.13 g/mol . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a prop-2-ynoate group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(furan-2-yl)prop-2-ynoate can be synthesized through various methods. One common approach involves the reaction of furan-2-carbaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(furan-2-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond in the prop-2-ynoate group to a double or single bond, forming alkenes or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Methyl 3-(furan-2-yl)prop-2-ynoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(furan-2-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the prop-2-ynoate group can undergo nucleophilic addition reactions with biological nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar structure but with an ethyl ester group instead of a methyl ester.
(E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one: Contains a furan ring and a substituted phenyl group.
Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate: Similar structure with a cyano group.
Uniqueness: Methyl 3-(furan-2-yl)prop-2-ynoate is unique due to its combination of a furan ring and a prop-2-ynoate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
4650-73-1 |
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Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
methyl 3-(furan-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C8H6O3/c1-10-8(9)5-4-7-3-2-6-11-7/h2-3,6H,1H3 |
InChI Key |
FNIXYSPTBWDLMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC=CO1 |
Origin of Product |
United States |
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